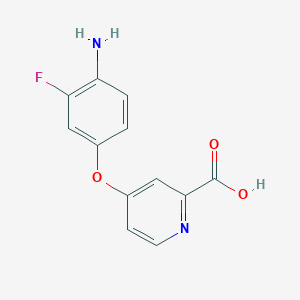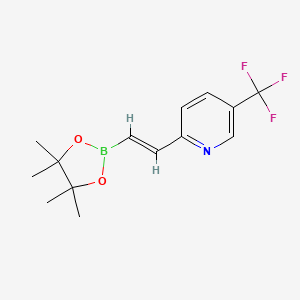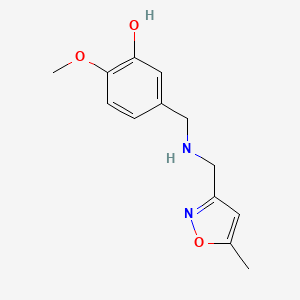
Methyl 2-(3-ethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-ethoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a methyl ester group attached to a 2-(3-ethoxyphenyl)propanoate moiety, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-ethoxyphenyl)propanoate typically involves the esterification of 2-(3-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(3-ethoxyphenyl)propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 2-(3-ethoxyphenyl)propanoic acid and methanol.
Reduction: 2-(3-ethoxyphenyl)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into an active pharmaceutical ingredient.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(3-ethoxyphenyl)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis can release active compounds that exert therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context and the active compounds released.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(3-ethoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-ethoxyphenyl)propanoate: Similar structure but with the ethoxy group in the para position instead of the meta position.
Uniqueness
Methyl 2-(3-ethoxyphenyl)propanoate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 2-(3-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-7-5-6-10(8-11)9(2)12(13)14-3/h5-9H,4H2,1-3H3 |
Clé InChI |
HXYGVVVVHBIENL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
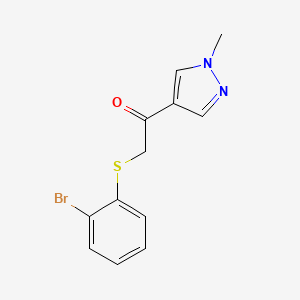
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
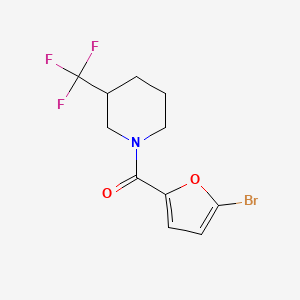
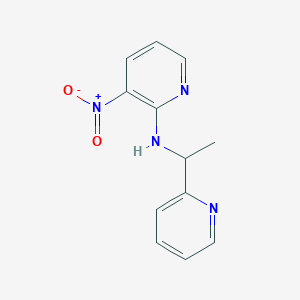

![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
